molecular formula C8H6Cl2O3S B1438172 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride CAS No. 1152558-91-2

3-Acetyl-4-chlorobenzene-1-sulfonyl chloride

Cat. No. B1438172
CAS RN: 1152558-91-2
M. Wt: 253.1 g/mol
InChI Key: KADOGHSTYCELIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride often involves the use of chlorosulfonic acid . A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts enables a convenient, safe, and environmentally benign synthesis of diverse sulfonyl chlorides in high yields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3 . This indicates that the compound has a molecular weight of 253.11 .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically electrophilic aromatic substitution reactions . The key step for each is the attack of an electrophile at carbon to form a cationic intermediate .

Scientific Research Applications

Synthesis of Alkane- and Arylsulfonyl Chlorides Research by Lezina, Rubtsova, and Kuchin (2011) highlights the significance of sulfonyl chlorides in various industries such as detergents, ion-exchange resins, and pharmaceuticals. They developed a method for synthesizing sulfonyl chlorides, which might include compounds like 3-Acetyl-4-chlorobenzene-1-sulfonyl chloride, using reactions of thiols and disulfides with chlorine dioxide. This method offers a high yield and doesn't require special conditions, suggesting its applicability in industrial settings (Lezina, Rubtsova, & Kuchin, 2011).

Biologically Active Sulfonamides Synthesis Quan, Daniels, and Kumler (1954) explored the synthesis of biologically active sulfonamides, indicating the role of sulfonyl chlorides like this compound in creating pharmaceutical compounds. The process involves the interaction of acetylated aminobenzene sulfonyl chloride with 2-aminothiazole, followed by hydrolysis (Quan, Daniels, & Kumler, 1954).

Chromatographic Analysis Malencik, Zhao, and Anderson (1990) used 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent, in high-performance liquid chromatography for analyzing modified amino acids. This indicates the potential use of similar sulfonyl chloride compounds in analytical chemistry for sensitive detection of biomolecules (Malencik, Zhao, & Anderson, 1990).

Synthesis of Complex Organic Molecules Percec and others (2001) described the synthesis of functional aromatic bis(sulfonyl chlorides) and multisulfonyl chlorides for complex organic molecule synthesis. This underscores the role of sulfonyl chlorides in advanced organic synthesis, potentially including this compound (Percec et al., 2001).

Safety and Hazards

The safety data sheet for similar compounds like Methanesulfonyl chloride indicates that they may be corrosive to metals, toxic if swallowed, harmful in contact with skin, and may cause severe skin burns and eye damage . It is advised to use only in a well-ventilated area and avoid release to the environment .

properties

IUPAC Name

3-acetyl-4-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3S/c1-5(11)7-4-6(14(10,12)13)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADOGHSTYCELIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Amounts used: 8 mL of acetic acid was saturated with sulfur dioxide, 233 mg of copper(I) chloride, 1.60 g (9.41 mmol) of 1-(5-amino-2-chloro-phenyl)-ethanone dissolved in a mixture of 3 mL of acetic acid and 3 mL of concentrated hydrochloric acid, 714 mg of sodium nitrite in 3 mL of water. Flash chromatography on silica using 20-50% ethyl acetate in hexanes afforded 1.6 g of the product as a white solid. LC-MSD, m/z for C8H6Cl2O3S [M+H]+=252.9, 254.9, 256.9;
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1.6 g
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714 mg
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3 mL
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3 mL
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3 mL
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hexanes
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233 mg
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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